molecular formula C16H24Cl2N2O3 B1662257 3-(Piperidin-1-yl)propyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride CAS No. 149719-06-2

3-(Piperidin-1-yl)propyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride

Cat. No. B1662257
M. Wt: 363.3 g/mol
InChI Key: QLZLBYYNMGQIAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as RS 23597-190, has the empirical formula C16H23ClN2O3 · HCl and a molecular weight of 363.28 . It is a high-affinity 5-HT4-selective antagonist with in vitro and in vivo efficacy .


Molecular Structure Analysis

The InChI key for this compound is QLZLBYYNMGQIAR-UHFFFAOYSA-N . This key can be used to generate a 3D structure of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that it antagonizes 5-HT-mediated relaxation of carbachol-contracted rat oesphageal muscularis mucosae ex vivo .


Physical And Chemical Properties Analysis

This compound is a white to beige powder . It is soluble in water at a concentration of 5 mg/mL when warmed . The recommended storage temperature is 2-8°C .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis of Pyridine Derivatives : A study explored the synthesis of new pyridine derivatives, including those similar to the compound , for antimicrobial activities. These compounds showed variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Applications in Medicinal Chemistry

  • Oxindole Synthesis via Palladium‐catalyzed CH Functionalization : This research included the synthesis of related compounds for medicinal chemistry applications, demonstrating the utility of palladium-catalyzed CH functionalization techniques (Magano, Kiser, Shine, & Chen, 2014).
  • Benzamide Derivatives as Serotonin 4 Receptor Agonists : A study synthesized a series of benzamide derivatives, including one similar to the target compound, which exhibited potential as selective serotonin 4 receptor agonists, with implications for gastrointestinal motility (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Chemical Synthesis and Characterization

  • Synthesis of 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates : This research involved synthesizing and characterizing compounds structurally similar to the target compound, focusing on potential antihypertensive applications (Marvanová, Padrtová, Pekárek, Brus, Czernek, Mokrý, Humpa, Oravec, & Jampílek, 2016).

Radiosynthesis for PET Imaging

  • Radiosynthesis of [(11)C]AZD8931 for PET Imaging : A compound structurally related to 3-(Piperidin-1-yl)propyl 4-amino-5-chloro-2-methoxybenzoatehydrochloride was synthesized for use as a potential PET imaging agent, demonstrating the compound's relevance in diagnostic imaging and research in oncology (Wang, Gao, & Zheng, 2014).

Biological Activity Studies

properties

IUPAC Name

3-piperidin-1-ylpropyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3.ClH/c1-21-15-11-14(18)13(17)10-12(15)16(20)22-9-5-8-19-6-3-2-4-7-19;/h10-11H,2-9,18H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZLBYYNMGQIAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OCCCN2CCCCC2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164374
Record name RS 23597-190
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-1-yl)propyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride

CAS RN

149719-06-2
Record name RS 23597-190
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149719062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RS 23597-190
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Piperidin-1-yl)propyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(Piperidin-1-yl)propyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(Piperidin-1-yl)propyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(Piperidin-1-yl)propyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride
Reactant of Route 5
3-(Piperidin-1-yl)propyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(Piperidin-1-yl)propyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride

Citations

For This Compound
4
Citations
N Ahmadi-Mahmoodabadi, M Nasehi… - … of Advances in …, 2016 - journals.sbmu.ac.ir
Growing evidence suggests that serotonin plays an important role in learning and memory and all its receptors might be implicated in this process. The present study aimed at …
Number of citations: 0 journals.sbmu.ac.ir
A Charousaei, M Nasehi, V Babapour… - Behavioural Brain …, 2021 - Elsevier
Increasing evidence shows the close relationship between hippocampal glutamatergic and serotonergic systems through the modulation of behavioral responses. This study aimed to …
Number of citations: 4 www.sciencedirect.com
YY Huang, ER Kandel - Journal of Neuroscience, 2007 - Soc Neuroscience
The amygdala is a critical site for the acquisition of learned fear memory in mammals, and the formation and long-term maintenance of fear memories are thought to be associated with …
Number of citations: 121 www.jneurosci.org
F Ros, O Taboureau, M Pintore, JR Chretien - Chemometrics and intelligent …, 2003 - Elsevier
A new data mining method, derived from Fuzzy Logic concepts, was developed in order to classify biochemical databases and to predict the activities of large series of untested …
Number of citations: 13 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.